molecular formula C20H19N3O3S2 B10921575 4-(2-oxopyrrolidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

4-(2-oxopyrrolidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B10921575
M. Wt: 413.5 g/mol
InChI Key: GFSGOMXIDBEMNE-UHFFFAOYSA-N
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Description

4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound featuring a pyrrolidinyl group, a thiazolyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazolyl Group Introduction: The thiazolyl group is often introduced via a condensation reaction involving a thioamide and a haloketone.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide bond, typically achieved by reacting a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolyl and pyrrolidinyl groups.

    Reduction: Reduction reactions can target the oxo group in the pyrrolidinyl moiety.

    Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered functional groups.

Scientific Research Applications

4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl and thiazolyl groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidinyl groups, such as pyrrolidine-2-one.

    Thiazole Derivatives: Compounds with thiazolyl groups, such as thiazole-4-carboxamide.

    Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfanilamide.

Uniqueness

4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C20H19N3O3S2/c24-19-7-4-12-23(19)17-8-10-18(11-9-17)28(25,26)21-13-16-14-27-20(22-16)15-5-2-1-3-6-15/h1-3,5-6,8-11,14,21H,4,7,12-13H2

InChI Key

GFSGOMXIDBEMNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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